2,4-Dibromo-3-fluorobenzyl chloride
Description
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Properties
IUPAC Name |
1,3-dibromo-4-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUWXMLVUUAWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2,4 Dibromo 3 Fluorobenzyl Chloride
Fundamental Reaction Pathways
The reactivity of 2,4-Dibromo-3-fluorobenzyl chloride is primarily characterized by two fundamental pathways: nucleophilic substitution at the benzylic carbon and substitution processes on the aromatic ring.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic chloride group in this compound is a prime site for nucleophilic substitution reactions. Benzylic halides are known to be highly reactive towards nucleophiles, readily undergoing both S(_N)1 and S(_N)2 type reactions. ucalgary.caquora.com The specific pathway is influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the benzyl (B1604629) halide itself.
Primary benzylic halides, such as the one , typically favor the S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon from the backside of the leaving group in a concerted step. ucalgary.cayoutube.com This is particularly true with strong nucleophiles. However, the formation of a resonance-stabilized benzylic carbocation can also promote an S(_N)1 pathway, especially in the presence of a weak nucleophile and a polar protic solvent. ucalgary.castackexchange.com The stability of this carbocation is a key factor in the reaction's progression. stackexchange.com
It is important to note that unlike some other systems, benzylic rearrangements are generally not observed because they would disrupt the aromaticity of the benzene (B151609) ring. ucalgary.ca
Aromatic Electrophilic and Nucleophilic Substitution Processes on the Substituted Phenyl Ring
The substituted phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the existing substituents heavily influence the feasibility and outcome of these reactions.
Electrophilic Aromatic Substitution (EAS):
The benzene ring is generally susceptible to attack by electrophiles. byjus.com However, the presence of halogen atoms (bromine and fluorine) on the ring deactivates it towards electrophilic attack through their electron-withdrawing inductive effect. uci.edulibretexts.org While halogens are deactivating, they are considered ortho, para-directors due to the resonance effect where their lone pairs can donate electron density to the ring. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution (S(_N)Ar):
While aromatic rings are typically electron-rich and thus not prone to nucleophilic attack, S(_N)Ar can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups make the aromatic ring electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
For S(_N)Ar to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org In this compound, the bromine and fluorine atoms are electron-withdrawing. However, whether they are sufficiently activating for S(_N)Ar to proceed readily would depend on the reaction conditions and the nature of the nucleophile. The reaction is generally favored with stronger nucleophiles and in polar aprotic solvents.
Advanced Mechanistic Investigations
Beyond the fundamental pathways, the reactivity of this compound can be explored through more advanced mechanistic investigations, including radical reactions, metal-catalyzed cross-couplings, and cyclization reactions.
Radical-Based Reaction Mechanisms in Benzyl Halide Transformations
While ionic pathways are common for benzyl halides, radical-based mechanisms can also play a role in their transformations. These reactions are typically initiated by light, heat, or a radical initiator. The stability of the resulting benzylic radical is a key factor in these processes.
Metal-Catalyzed Cross-Coupling Reactions for Brominated Aromatics (e.g., Suzuki, Sonogashira, Heck)
The bromine atoms on the aromatic ring of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Commonly employed cross-coupling reactions for aryl bromides include:
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Heck Coupling: This reaction forms a substituted alkene by reacting the aryl halide with an alkene in the presence of a palladium catalyst and a base.
The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to the low-valent metal catalyst, transmetalation (in the case of Suzuki and Sonogashira) or migratory insertion (in the case of Heck), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
Cyclization and Ring-Forming Reactions Utilizing Benzyl Halides
The reactive benzylic halide functionality of this compound can be strategically employed in intramolecular reactions to construct new ring systems. These cyclization reactions can proceed through various mechanisms, including nucleophilic substitution, where a nucleophilic group within the same molecule displaces the chloride. The specific nature of the cyclization would depend on the other functional groups present in the starting material or introduced in preceding steps.
Derivatization Strategies and Functional Group Interconversions for Halogenated Benzyl Substrates
The chemical reactivity of this compound is characterized by the presence of multiple reactive sites: the benzylic chloride and the two bromine atoms attached to the aromatic ring. This substitution pattern allows for a range of derivatization strategies and functional group interconversions, primarily involving nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl bromide positions. While specific literature on the derivatization of this compound is limited, the reactivity of analogous halogenated benzyl substrates provides a strong basis for predicting its chemical behavior.
The primary avenue for the derivatization of the benzyl moiety is through nucleophilic substitution of the chloride atom. The benzylic position is activated towards S(_N)2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functional groups.
For instance, the formation of ethers can be achieved by reacting the benzyl chloride with alkoxides or phenoxides. A general representation of this transformation is the Williamson ether synthesis, where a sodium or potassium salt of an alcohol or phenol (B47542) is reacted with the benzyl chloride in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. Patents describing the synthesis of related fluorophenoxy-benzyl ethers from bromo-fluorobenzyl derivatives suggest that similar conditions would be applicable to this compound. google.comgoogle.com
Similarly, the introduction of an amine functionality can be accomplished through reaction with ammonia (B1221849) or primary or secondary amines. Direct alkylation of amines with benzyl halides is a common method for the synthesis of benzylamines. To avoid over-alkylation, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled.
The synthesis of esters from this compound can be achieved by reaction with carboxylate salts. The sodium or potassium salt of a carboxylic acid can act as a nucleophile to displace the benzylic chloride, forming the corresponding benzyl ester. This reaction is typically carried out in a polar aprotic solvent.
In addition to nucleophilic substitution at the benzylic position, the bromine atoms on the aromatic ring offer opportunities for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a versatile method for creating new carbon-carbon bonds. nih.gov It is plausible that one or both of the bromine atoms in this compound could be selectively replaced by various organic groups using this methodology. The regioselectivity of the coupling would likely be influenced by the electronic and steric environment of the two bromine atoms.
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would yield a 2,4-dibromo-3-fluoro-substituted phenylacetylene (B144264) derivative.
The following table summarizes the potential derivatization reactions of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution (Ether Synthesis) | R-OH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2,4-Dibromo-3-fluorobenzyl ether |
| Nucleophilic Substitution (Amine Synthesis) | R¹R²NH, Base (optional), Solvent (e.g., CH₃CN, EtOH) | 2,4-Dibromo-3-fluorobenzylamine |
| Nucleophilic Substitution (Ester Synthesis) | R-COOH, Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF) | 2,4-Dibromo-3-fluorobenzyl ester |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent | Aryl-substituted 3-fluorobenzyl chloride |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | Alkynyl-substituted 3-fluorobenzyl chloride |
It is important to note that the simultaneous presence of the benzylic chloride and aryl bromides may require careful selection of reaction conditions to achieve chemoselectivity. For instance, nucleophilic substitution at the benzylic position can often be carried out under milder conditions than those required for palladium-catalyzed cross-coupling of the aryl bromides. Conversely, certain cross-coupling conditions might also lead to reactions at the benzylic position. Therefore, the development of specific derivatization strategies for this compound would necessitate empirical optimization of reaction parameters.
Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dibromo 3 Fluorobenzyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Without experimental data, the chemical shifts, coupling constants, and signal multiplicities for the protons, carbon, and fluorine atoms within the molecule cannot be determined.
Proton (¹H) NMR Spectroscopy
A discussion of the expected aromatic and benzylic proton signals, their splitting patterns due to spin-spin coupling with each other and with the fluorine atom, remains speculative without actual spectral data.
Carbon-13 (¹³C) NMR Spectroscopy
The chemical shifts of the seven distinct carbon atoms in the molecule, including the chloromethyl carbon and the six aromatic carbons, cannot be assigned. The influence of the bromine and fluorine substituents on the carbon chemical shifts is a key aspect that requires empirical data.
Fluorine-19 (¹⁹F) NMR Spectroscopy
The ¹⁹F NMR spectrum, which would provide crucial information about the electronic environment of the fluorine atom and its coupling with neighboring protons, is unavailable.
Advanced Multi-dimensional NMR Techniques
Techniques such as COSY, HSQC, and HMBC, which would definitively establish the connectivity between atoms in the molecule, cannot be applied or discussed in the absence of foundational 1D NMR data.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The characteristic vibrational frequencies corresponding to the various functional groups and bond stretches within 2,4-Dibromo-3-fluorobenzyl chloride are unknown.
Fourier Transform Infrared (FT-IR) Spectroscopy
An analysis of the expected absorption bands for C-H, C-F, C-Cl, C-Br, and aromatic C=C stretching and bending vibrations cannot be presented without an experimental IR spectrum.
Raman Spectroscopy
Expected Raman Signatures:
Aromatic C-H Stretching: Vibrations from the single hydrogen atom on the aromatic ring would typically appear in the 3050-3100 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂Cl) group's symmetric and asymmetric stretching vibrations are expected in the 2850-3000 cm⁻¹ range.
Aromatic Ring Vibrations: The characteristic C-C stretching modes within the benzene (B151609) ring would produce a series of peaks between 1300 cm⁻¹ and 1650 cm⁻¹. The substitution pattern will influence the exact position and intensity of these bands.
C-Halogen Stretching:
C-F Stretching: A strong band corresponding to the C-F stretch is anticipated in the 1100-1300 cm⁻¹ region.
C-Cl Stretching: The C-Cl bond of the chloromethyl group is expected to produce a signal in the 650-850 cm⁻¹ range.
C-Br Stretching: The two C-Br bonds attached to the aromatic ring would exhibit stretching vibrations at lower wavenumbers, typically between 500 cm⁻¹ and 650 cm⁻¹.
CH₂ Bending/Wagging: Deformation modes from the chloromethyl group would be visible at lower frequencies, often below 1450 cm⁻¹.
Analysis of related compounds, such as 3-fluorobenzyl chloride and 4-fluorobenzyl chloride, shows characteristic Raman peaks that support these expected ranges. nih.govchemicalbook.com Theoretical calculations, often performed using Density Functional Theory (DFT), would be essential to assign these vibrational modes to specific atomic motions within the molecule accurately. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The presence of multiple halogen atoms (two bromine, one chlorine) in this compound would create a highly distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.
The molecular formula is C₇H₄Br₂ClFO. The key isotopes to consider are:
Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
Molecular Ion Peak Cluster: The combination of two bromine atoms and one chlorine atom will result in a complex cluster of peaks for the molecular ion (M⁺). The relative intensities of the M, M+2, M+4, and M+6 peaks would be determined by the statistical probability of each isotope combination. This unique pattern is a powerful confirmation of the elemental composition.
Expected Fragmentation Pathways:
Loss of Chlorine: A primary fragmentation pathway for benzyl (B1604629) chlorides is the cleavage of the C-Cl bond to form a stable benzyl cation. This would result in a prominent peak at [M-Cl]⁺.
Loss of Bromine: Cleavage of a C-Br bond from the aromatic ring could also occur, leading to an [M-Br]⁺ fragment.
Loss of the Chloromethyl Radical: Fragmentation could involve the loss of the entire ·CH₂Cl radical.
Halogen Loss from the Ring: Subsequent fragmentation of the benzyl cation could involve the loss of bromine or fluorine atoms.
The table below illustrates the expected isotopic distribution for a fragment containing two bromine atoms and one chlorine atom, which would be characteristic of the molecular ion.
| Ion (Relative to M) | Description | Expected Relative Intensity |
| M | Contains ²x⁷⁹Br, ¹x³⁵Cl | Highest probability base within the cluster |
| M+2 | Contains (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl) or (²x⁷⁹Br, ¹x³⁷Cl) | High |
| M+4 | Contains (²x⁸¹Br, ¹x³⁵Cl) or (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁷Cl) | High |
| M+6 | Contains ²x⁸¹Br, ¹x³⁷Cl | Lower |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. Although a specific crystal structure for this compound has not been reported, analysis of related substituted benzyl chlorides allows for well-founded predictions. researchgate.net
A single-crystal X-ray diffraction study would determine the precise spatial arrangement of all atoms in the molecule.
Anticipated Structural Features:
Bond Lengths and Angles: The analysis would provide exact lengths for the C-Br, C-F, C-Cl, and C-C bonds. The high degree of substitution on the benzene ring may cause some distortion from ideal aromatic planarity and standard bond angles.
Conformation: The orientation of the -CH₂Cl group relative to the plane of the aromatic ring would be established. Steric hindrance from the ortho-bromine substituent would likely influence this conformation, forcing the C-Cl bond into a specific orientation. researchgate.net
Aromatic Ring Planarity: While the benzene ring is largely planar, the bulky bromine and fluorine substituents might induce minor puckering or deviations from perfect planarity.
The table below presents typical bond lengths observed in related structures, which can be used as a reference for what to expect for this compound.
| Bond | Expected Length (Å) |
| C-C (aromatic) | 1.37 - 1.40 |
| C(aromatic)-CH₂ | 1.50 - 1.53 |
| C(aliphatic)-Cl | 1.75 - 1.85 |
| C(aromatic)-Br | 1.88 - 1.92 |
| C(aromatic)-F | 1.34 - 1.37 |
Data derived from studies on analogous halogenated aromatic compounds. nih.govnih.gov
The way molecules pack in a crystal is governed by intermolecular forces. For a highly halogenated molecule like this compound, these interactions are expected to be significant.
Expected Interactions:
Halogen Bonding: The electropositive region (σ-hole) on the bromine and chlorine atoms could form attractive interactions with electronegative atoms (like fluorine or the aromatic π-system) on neighboring molecules. These interactions play a critical role in the crystal engineering of halogenated compounds.
π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The substitution pattern will affect the geometry (e.g., parallel-displaced or T-shaped) of this stacking.
Dipole-Dipole Interactions: The polar C-F, C-Br, and C-Cl bonds create molecular dipoles that will influence the orientation of molecules within the crystal lattice to maximize attractive electrostatic interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from a π bonding or non-bonding (n) orbital to an anti-bonding π* orbital. The absorption spectrum is sensitive to the electronic nature of substituents on an aromatic ring.
Expected Electronic Transitions: The parent benzyl chloride chromophore absorbs in the UV region. The addition of two bromine atoms and a fluorine atom—all of which are auxochromes—is expected to cause shifts in the absorption maxima (λ_max).
π → π Transitions:* Benzene exhibits primary and secondary π → π* absorption bands. science-softcon.de The substituents on this compound will cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. The electron-donating effect of the halogens (via their lone pairs) and the electron-withdrawing inductive effect will both contribute to the final position and intensity of these absorptions.
n → π Transitions:* The lone pairs on the halogen atoms and the chlorine of the chloromethyl group could potentially lead to weak n → π* transitions, though these are often obscured by the much stronger π → π* bands in aromatic systems.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 3 Fluorobenzyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2,4-dibromo-3-fluorobenzyl chloride, these methods can predict its geometry, energy, and various spectroscopic and electronic properties.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice within DFT, often combined with various basis sets to provide a balance between accuracy and computational cost. researchgate.netresearchgate.netaun.edu.eg For halogenated compounds, basis sets like 6-311++G(d,p) are employed to accurately account for the presence of heavy atoms like bromine and the diffuse nature of their electron clouds. researchgate.netrsc.org
DFT calculations begin with geometry optimization, where the molecule's lowest energy structure is determined. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the precise spatial arrangement of the bromine, fluorine, and chlorine atoms around the benzene (B151609) ring and the orientation of the chloromethyl group. The electronic properties, such as total energy, dipole moment, and Mulliken atomic charges, are also calculated. These properties help in understanding the molecule's polarity and the distribution of electron density. ijcce.ac.ir
Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzene Ring using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0.0 - 0.5 |
| C-Br | ~1.90 | - | - |
| C-F | ~1.35 | - | - |
| C-CH2Cl | ~1.52 | - | - |
| C-C-Br | - | ~120 | - |
| C-C-F | - | ~120 | - |
| C-C-C (ring) | - | 119 - 121 | - |
| Br-C-C-F | - | - | ~0.0 |
Note: This table contains representative data for a substituted benzene and does not represent actual calculated values for this compound.
Hartree-Fock (HF) Methods in Computational Studies
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it provides a valuable starting point for more complex calculations. nih.govresearchgate.net HF calculations have been historically used to compute the harmonic force fields and vibrational frequencies of molecules like toluene (B28343). nih.gov
In a theoretical study of this compound, HF calculations, perhaps with a basis set like 4-21G or the more common 6-31G(d), could be used to obtain an initial approximation of the molecule's wave function and energy. nih.gov Comparing HF results with those from DFT can provide insights into the importance of electron correlation effects on the molecule's properties.
Basis Set Selection and Optimization Strategies in Theoretical Modeling
The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy halogens like bromine, a larger and more flexible basis set is generally required for accurate results. acs.org
Basis sets like Pople's 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more anisotropic charge distributions. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. rsc.org
The optimization strategy typically involves starting with an initial guess for the molecular geometry and then iteratively solving the Schrödinger equation and updating the geometry until a stationary point on the potential energy surface is found. This process is usually performed using gradient-based optimization algorithms.
Electronic Structure and Reactivity Descriptors
Beyond the molecular geometry, computational chemistry provides powerful tools to understand the electronic structure and predict the chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data for a Halogenated Aromatic Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: This table contains representative data and does not represent actual calculated values for this compound.
Molecular Electrostatic Potential (MEP) Maps for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netacs.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. acs.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the electronegative fluorine and bromine atoms, as well as the chlorine atom of the benzyl (B1604629) chloride group. The hydrogen atoms of the benzene ring would exhibit positive potential. This information is invaluable for understanding the molecule's intermolecular interactions and predicting its reactivity in various chemical environments.
Theoretical Parameters: Chemical Hardness, Electronegativity, and Electrophilicity Index
Conceptual Density Functional Theory (DFT) provides a framework for quantifying fundamental chemical concepts such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are crucial for predicting the reactivity of a molecule.
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A higher value of hardness indicates greater stability.
Electrophilicity Index (ω) represents the ability of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. bohrium.com The electrophilicity index is calculated using the formula: ω = χ² / 2η. bohrium.com
While specific DFT calculations for this compound are not available in the literature, we can infer its likely characteristics based on related molecules. The presence of three electron-withdrawing halogen atoms (two bromine, one fluorine) and the chloromethyl group is expected to result in a relatively high electronegativity and a significant electrophilicity index, making it susceptible to nucleophilic attack.
To illustrate the typical range of these values for similar compounds, a hypothetical data table is presented below, based on common outcomes of DFT calculations for halogenated aromatic compounds.
| Parameter | Symbol | Typical Calculated Value (Arbitrary Units) | Significance |
| Electronegativity | χ | High | Strong tendency to attract electrons |
| Chemical Hardness | η | Moderate | Moderate stability and resistance to charge transfer |
| Electrophilicity Index | ω | High | Strong electrophilic character |
These parameters are instrumental in understanding the global reactivity of the molecule. For instance, a high electrophilicity index suggests that this compound would readily participate in reactions where it acts as an electrophile.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wisc.eduusc.edu This analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. wisc.eduresearchgate.net
For this compound, an NBO analysis would elucidate several key features:
Natural Charges: It would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effects of the halogen substituents on the benzene ring and the chloromethyl group. The fluorine and chlorine atoms are expected to have significant negative charges, while the carbon atoms attached to them will carry partial positive charges.
Hybridization: The analysis would detail the hybridization of the atomic orbitals contributing to each bond. For example, it would describe the sp² hybridization of the aromatic carbons and the sp³ hybridization of the benzylic carbon.
A hypothetical table of significant donor-acceptor interactions for this compound is shown below to illustrate what NBO analysis would reveal.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (F) | σ* (C2-C3) | High | Hyperconjugation |
| LP (Br) | σ* (C3-C4) | Moderate | Hyperconjugation |
| LP (Cl) | σ* (C-H) of CH₂Cl | Low | Hyperconjugation |
*LP denotes a lone pair orbital.
These delocalization effects, while stabilizing, also create sites of varying electron density, which are key to understanding the molecule's reactivity and spectroscopic properties.
Simulation of Spectroscopic Properties
Computational methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for the identification and characterization of molecules.
Prediction of Vibrational Frequencies and Intensities
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. bohrium.com The calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities. For this compound, this analysis would help in assigning the characteristic vibrational bands.
Key predicted vibrational modes would include:
C-H stretching of the aromatic ring.
C-C stretching within the benzene ring.
C-F, C-Br, and C-Cl stretching modes. The positions of these bands are sensitive to the electronic environment.
CH₂ rocking, wagging, and twisting modes of the benzyl group.
A comparison of the computed spectrum with an experimentally obtained spectrum can confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model. bohrium.com
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. worktribe.comnih.govrsc.orgresearchgate.net
For this compound, the predicted chemical shifts would be highly dependent on the electronic environment of each nucleus:
¹H NMR: The chemical shift of the remaining aromatic protons and the benzylic protons would be influenced by the electron-withdrawing effects of the halogens.
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would show significant variation depending on their position relative to the halogen substituents. The carbons directly bonded to the halogens (C2, C3, C4) would be particularly affected.
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. worktribe.comrsc.orgresearchgate.net
A table of predicted NMR chemical shifts, based on typical values for similar structures, would look as follows:
| Nucleus | Predicted Chemical Shift (ppm) |
| Aromatic ¹H | 7.0 - 8.0 |
| Benzylic ¹H | 4.5 - 5.0 |
| Aromatic ¹³C | 110 - 140 |
| Benzylic ¹³C | 40 - 50 |
| ¹⁹F | -110 to -130 (relative to CFCl₃) |
Theoretical UV-Vis Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. sharif.edusharif.edu These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The substitution pattern with multiple halogens will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the position of the absorption maxima (λ_max). The calculations would provide the excitation energies and oscillator strengths for the most significant electronic transitions.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~280 | High |
| HOMO-1 → LUMO | ~250 | Moderate |
| HOMO → LUMO+1 | ~230 | Low |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around the C(ring)-C(benzyl) bond. This would reveal the most stable conformation(s) of the chloromethyl group relative to the substituted benzene ring. It is likely that the molecule exists as a mixture of conformers in the gas phase or in solution. sintef.no
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore the conformational landscape and predict time-averaged properties. For a relatively rigid molecule like this, MD simulations would be most useful for studying its interactions with other molecules, such as in a solvent or at a binding site.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Diverse Organic Compounds
The reactivity of the chloromethyl group, combined with the electronic effects and potential for further functionalization offered by the bromo and fluoro substituents, establishes 2,4-Dibromo-3-fluorobenzyl chloride as a pivotal precursor in the synthesis of a wide array of organic molecules.
Precursor in the Synthesis of Complex Molecules
The benzyl (B1604629) chloride group is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its role in constructing more complex molecular frameworks. The process often begins with the conversion of the benzyl chloride to a more stable, yet still reactive intermediate. For instance, reaction with sodium azide (B81097) can convert the benzyl chloride into the corresponding benzyl azide, a key component for "click chemistry."
This azide intermediate serves as a handle to introduce the 2,4-dibromo-3-fluorobenzyl motif into larger, more intricate structures. Research into related fluorinated and halogenated compounds has shown that such building blocks are instrumental in developing new therapeutic agents. For example, fluoro- and chloro-substituted benzyl groups are integral parts of molecules designed as potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which are targets for anticancer drugs. rsc.org The synthesis of various bioactive compounds, including those with antimicrobial and anticancer properties, frequently relies on the incorporation of precisely substituted aromatic rings, a role for which this compound is well-suited. acs.orgacs.orgambeed.com
Building Block in Heterocyclic Chemistry (e.g., Nitrogen-Containing Heterocycles, Triazoles, Imidazoles)
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and chemical biology. ambeed.com this compound is an exemplary building block for the synthesis of these valuable structures. The benzyl chloride moiety allows for the N-alkylation of various heterocyclic cores, a common strategy in drug design and modification. ncert.nic.in
Triazoles: The synthesis of 1,2,3-triazoles, a class of heterocycles with a broad spectrum of biological activities including antifungal and anticancer properties, is a prime application. acs.orgmdpi.com The typical synthetic route involves a copper-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The requisite azide, 1-(azidomethyl)-2,4-dibromo-3-fluorobenzene, can be readily prepared from this compound. This "click" reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.com This methodology allows the diverse functionalities of various alkynes to be coupled with the unique electronic and steric properties of the dibromo-fluorobenzyl group.
Similarly, 1,2,4-triazoles can be constructed using this precursor. For example, substituted benzyl halides are used to alkylate mercapto-substituted 1,2,4-triazoles to form more complex derivatives. nih.gov The commercial availability of compounds like 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole underscores the utility of fluorobenzyl halides in creating these heterocyclic systems. rsc.org
Imidazoles: Imidazoles are another class of heterocycles central to many biological processes and pharmaceutical agents. google.comwikipedia.org The synthesis of substituted imidazoles can be achieved through various methods where a benzyl group is introduced. For instance, the van Leusen imidazole (B134444) synthesis, a reaction between a tosylmethylisocyanide (TosMIC) and an aldimine, can be adapted to include benzyl-substituted components. wikipedia.org Furthermore, direct N-alkylation of an existing imidazole ring with this compound provides a straightforward route to specifically functionalized imidazole derivatives, which are investigated for applications such as tubulin polymerization inhibitors in cancer therapy. chemscene.com
Contributions to Functional Materials Development
The unique combination of a reactive site for polymerization and heavy atoms (bromine) and a highly electronegative atom (fluorine) on the phenyl ring makes this compound an intriguing candidate for the development of advanced functional materials with tailored properties.
Precursors for Polymeric Materials
The benzyl chloride functional group provides a reactive handle for incorporating the 2,4-dibromo-3-fluorophenyl moiety into polymer structures. Benzyl chloride and its derivatives are known to undergo polymerization reactions, such as self-condensing Friedel-Crafts reactions, to form poly(phenylene methylene)s. nih.gov More controlled polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), can be initiated from benzyl halide sites to create well-defined polymer architectures. acs.org
The presence of the dibromo-fluoro-substituted ring can impart specific properties to the resulting polymer. These include:
Increased Refractive Index: The high electron density of the bromine atoms can increase the polymer's refractive index, a desirable property for optical applications.
Flame Retardancy: Halogenated compounds are often used as flame retardants. Incorporating this monomer into a polymer backbone could enhance its fire-resistant properties.
Furthermore, the benzyl chloride group can be used to functionalize existing polymers or to create monomers for various polymerization methods, such as ring-opening polymerization of functionalized carbonate monomers or for producing cyclopentadiene-functionalized polymers. acs.orggoogle.com This versatility allows for the creation of a diverse range of functional polymers, from biodegradable polyesters to cross-linked materials. acs.orgnih.gov
Materials for Optoelectronic and Sensing Applications
The electronic properties of the 2,4-dibromo-3-fluorobenzyl group suggest its potential utility in materials designed for optoelectronic and sensing applications. The synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives, which are used in organic light-emitting diodes (OLEDs), often proceeds through precursor routes involving halogenated xylylenes. rsc.orgwikipedia.orgnih.govuh.edu The specific halogen and fluorine substitution on the phenyl ring can tune the electronic band gap, photoluminescence, and electroluminescence of these materials. rsc.org
Key potential applications include:
Organic Light-Emitting Diodes (OLEDs): The introduction of heavy atoms like bromine can promote intersystem crossing, potentially enhancing phosphorescence for more efficient OLEDs. The fluorine atom can improve electron injection and transport properties as well as device stability.
Liquid Crystals: Fluorination is a widely used strategy in the design of liquid crystal materials, as it can be used to adjust properties like dielectric anisotropy, melting point, and mesophase stability. nih.govresearchgate.netnih.gov The dibromo-fluorophenyl unit could be incorporated into mesogenic cores to create new liquid crystalline materials with high refractive indices.
Fluorescent Probes and Sensors: The development of small-molecule fluorescent probes for biological imaging or chemical sensing relies on recognition moieties that interact with a specific target. nih.govnih.gov The 2,4-dibromo-3-fluorobenzyl group could be attached to a fluorophore, where its electronic properties could modulate the fluorescence output upon binding to an analyte, or the bromine atoms could serve as binding sites for specific interactions.
Utilization in Catalytic Methodologies and Ligand Synthesis
The reactivity of this compound makes it a valuable substrate in modern catalytic chemistry and a precursor for the synthesis of specialized ligands for metal complexes.
The benzyl chloride group can be activated under various catalytic conditions to form a benzylic radical. This radical can then participate in a range of carbon-carbon bond-forming reactions. For example, cooperative photocatalytic methods have been developed to couple benzyl chlorides with electron-deficient alkenes, a reaction that can be sluggish with traditional methods. nih.gov This approach allows for the direct functionalization of the benzyl position, expanding the synthetic utility of this building block.
In the realm of coordination chemistry, this compound is a precursor for ligands used in catalysis and materials science. Heterocyclic compounds, such as the triazoles and imidazoles synthesized from this building block, are excellent coordinating ligands for a variety of transition metals. By alkylating a nitrogen-containing heterocycle like 1,2,4-triazole (B32235) or 1,10-phenanthroline (B135089) with this compound, a new ligand is formed. wikipedia.org The electronic properties of the resulting metal complex can be fine-tuned by the electron-withdrawing effects of the fluorine and bromine atoms on the benzyl substituent. This can influence the catalytic activity of the metal center, its stability, and its photophysical properties, making such ligands valuable for developing new catalysts or luminescent metal complexes.
Environmental Fate and Degradation Studies of Halogenated Benzyl Compounds
Investigation of Hydrolytic Degradation Pathways
The hydrolysis of benzyl (B1604629) halides is a primary degradation pathway in aqueous environments. For the parent compound, benzyl chloride, hydrolysis results in the formation of benzyl alcohol and hydrochloric acid. sciencemadness.orgquora.com The reaction mechanism can be influenced by the substituents on the benzene (B151609) ring. For many substituted benzyl chlorides, the hydrolysis proceeds via a nucleophilic substitution (SN) reaction. The stability of the carbocation intermediate in an SN1 reaction or the susceptibility to nucleophilic attack in an SN2 reaction is affected by the electronic properties of the substituents. quora.com
In the case of 2,4-Dibromo-3-fluorobenzyl chloride, the presence of three halogen atoms (two bromine and one fluorine) on the aromatic ring, which are electron-withdrawing, is expected to significantly influence the hydrolysis rate and mechanism compared to unsubstituted benzyl chloride. Research on other substituted benzyl chlorides has shown that electron-withdrawing groups can alter the solvolysis rates. nih.gov The hydrolysis of 2,6-dichlorobenzylthiopseudourea hydrochloride, a related compound, was found to follow pseudo-first-order kinetics, with the rate being pH-dependent. nih.gov Similarly, the hydrolysis rate of benzyl chloride is constant up to pH 13, after which it increases. scispace.com It is plausible that the hydrolysis of this compound would yield 2,4-Dibromo-3-fluorobenzyl alcohol as the primary product.
Table 1: Hydrolysis Data for Benzyl Chloride and Related Compounds
| Compound | Hydrolysis Product(s) | Influencing Factors | Reference |
|---|---|---|---|
| Benzyl chloride | Benzyl alcohol, Hydrochloric acid | pH, Temperature | sciencemadness.orgscispace.com |
| Substituted benzyl chlorides | Substituted benzyl alcohols | Ring substituents (electron-donating/withdrawing) | nih.gov |
| 2,6-dichlorobenzylthiopseudourea hydrochloride | 2,6-dichlorobenzylthiol, Cyanamide | pH | nih.gov |
Analysis of Photolytic Degradation Mechanisms
Photolytic degradation, initiated by the absorption of solar radiation, is another significant environmental fate process for aromatic compounds. For halogenated compounds, this often involves the cleavage of the carbon-halogen bond. Studies on highly brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have demonstrated that they undergo reductive debromination under visible light irradiation. nih.gov The energy of the C-X (carbon-halogen) bond is a key factor, with C-Br bonds being weaker than C-Cl bonds, which are in turn weaker than C-F bonds.
For this compound, it is anticipated that photolysis would primarily lead to the cleavage of the carbon-bromine bonds, resulting in debrominated intermediates. The benzylic carbon-chlorine bond is also susceptible to photolytic cleavage. The process is likely to generate a variety of degradation products, depending on the environmental medium (e.g., water, soil) and the presence of photosensitizers. nih.gov The absorption of light by the aromatic ring can lead to the formation of excited states, which then undergo dehalogenation.
Table 2: Photolytic Degradation of Related Halogenated Compounds
| Compound Class | Primary Photolytic Process | Key Findings | Reference |
|---|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Reductive debromination | Enhanced by catalysts like Fe3O4-g-C3N4 under visible light. | nih.gov |
| Chlorinated Aromatic Compounds | Dechlorination | Can be mediated by dissolved organic matter. | nih.gov |
| Brominated Aromatic Compounds | Debromination | A known degradation pathway for many brominated flame retardants. | houstonmethodist.org |
Research on Microbial and Chemical Biodegradation Processes
Biodegradation by microorganisms is a critical process for the removal of organic pollutants from the environment. nih.gov The degradation of halogenated aromatic compounds often begins with dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.gov For instance, Bacillus cereus has been shown to dehalogenate benzyl chloride, subsequently metabolizing the resulting benzene. sciencemadness.org
The biodegradation of a multi-halogenated compound like this compound would likely proceed in a stepwise manner. The carbon-bromine and carbon-chlorine bonds are generally more susceptible to microbial attack than the highly stable carbon-fluorine bond. nih.govnih.gov However, microbial defluorination of aromatic compounds has been documented. For example, some Pseudomonas species can degrade fluorobenzoates under denitrifying conditions. nih.gov The degradation of 2,4-D (2,4-dichlorophenoxyacetic acid), a chlorinated aromatic herbicide, has been extensively studied, with various bacterial strains like Arthrobacter and Sphingomonas capable of its breakdown. nih.gov It is plausible that a consortium of microorganisms would be required for the complete mineralization of this compound, targeting the different halogen substituents sequentially or simultaneously. mdpi.com
Table 3: Microbial Degradation of Halogenated Aromatic Compounds
| Compound/Class | Degrading Microorganism(s) | Degradation Pathway | Reference |
|---|---|---|---|
| Benzyl chloride | Bacillus cereus | Dehalogenation followed by ring cleavage. | sciencemadness.org |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Arthrobacter sp., Sphingomonas sp. | Catabolism of intermediates like 2,4-dichlorophenol. | nih.gov |
| Fluorinated Benzoates | Pseudomonas sp. | Defluorination under denitrifying conditions. | nih.gov |
| Brominated Flame Retardants | Microbial consortium | Co-metabolism with an additional carbon source. | mdpi.com |
Influence of Environmental Parameters on Degradation Kinetics
The rates of hydrolytic, photolytic, and biological degradation processes are significantly influenced by various environmental parameters.
pH: As noted, the hydrolysis rate of benzyl chloride is pH-dependent, remaining constant over a wide range before increasing in strongly alkaline conditions. scispace.com A similar dependency is expected for this compound. The pH also affects microbial activity, with most degrading bacteria having an optimal pH range for growth and enzymatic function.
Temperature: Temperature affects the rates of all degradation reactions. Hydrolysis rates generally increase with temperature, as described by the Arrhenius equation. nih.gov Microbial degradation rates also increase with temperature up to an optimum, beyond which enzymatic activity decreases.
Presence of Other Substances: Dissolved organic matter can act as a photosensitizer, potentially accelerating photolytic degradation. nih.gov Conversely, it can also compete for light, having an inhibitory effect. In biodegradation, the presence of other carbon sources can lead to co-metabolism, where the degradation of a recalcitrant compound is facilitated by the metabolism of a more easily degradable one. mdpi.com However, it can also lead to preferential substrate utilization, slowing the degradation of the target compound.
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Reductive dehalogenation is more common under anaerobic conditions, while oxidative pathways involving oxygenases are prevalent in aerobic environments.
The interplay of these factors will ultimately determine the persistence and fate of this compound in the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dibromo-3-fluorobenzyl chloride?
- Methodological Answer : The synthesis typically involves sequential halogenation of a benzyl chloride precursor. First, fluorination at the meta-position can be achieved via electrophilic substitution using a fluorinating agent like Selectfluor® in a polar aprotic solvent (e.g., DMF). Subsequent bromination at the 2- and 4-positions requires careful control of stoichiometry and temperature. For example, using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C minimizes polybromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product .
Q. How can purity and structural integrity be verified for this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks for benzyl chloride (δ ~4.6 ppm for CH₂Cl) and halogen substituents (deshielding effects).
- GC-MS : Confirm molecular ion ([M]+) and fragmentation patterns.
- Elemental Analysis : Validate stoichiometric Br/F ratios.
Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for fluorinated benzyl chlorides .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential lachrymatory and alkylating effects. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Spill containment requires neutralization with sodium bicarbonate followed by adsorption (vermiculite) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for halogenated benzyl chlorides?
- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Probe conformational exchange (e.g., coalescence temperatures).
- X-ray Crystallography : Use SHELXL for refinement to confirm substituent positions and bond angles .
- DFT Calculations : Compare experimental and computed NMR/IR spectra (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing Br and F groups activate the benzyl chloride toward SN2 reactions. Kinetic studies (e.g., using NaN₃ in DMSO) reveal rate dependence on leaving-group stability and steric hindrance. Hammett plots (σ⁺ values) quantify substituent effects on reactivity .
Q. How to design a crystallization protocol for X-ray analysis of this compound?
- Methodological Answer : Slow vapor diffusion (e.g., dichloromethane/pentane) at −20°C promotes single-crystal growth. Use SHELXD for phase determination and SHELXL for refinement. Address disorder in halogen positions via restraints and anisotropic displacement parameters .
Q. What strategies mitigate competing side reactions during functionalization?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
- Catalytic Control : Employ Pd-catalyzed cross-coupling (Suzuki, Stille) to selectively replace bromine atoms while retaining the chloride .
- Low-Temperature Quenching : Halt undesired hydrolysis by rapid cooling after reaction completion .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
